molecular formula C16H18ClN5O2 B11517739 N-(1,3-benzodioxol-5-yl)-4-chloro-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine

N-(1,3-benzodioxol-5-yl)-4-chloro-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11517739
M. Wt: 347.80 g/mol
InChI Key: QCCDMZXRRIFLBY-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-4-CHLORO-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a chlorinated triazine ring, and a methylpiperidine group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-CHLORO-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a Pd-catalyzed C-N cross-coupling reaction . The chlorinated triazine ring is then introduced via a nucleophilic substitution reaction, where a suitable chlorinating agent is used . Finally, the methylpiperidine group is attached through another nucleophilic substitution reaction, often using a base such as cesium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-4-CHLORO-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted triazine compounds .

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-CHLORO-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis . The benzodioxole moiety may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-4-CHLORO-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H18ClN5O2

Molecular Weight

347.80 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-chloro-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H18ClN5O2/c1-10-4-6-22(7-5-10)16-20-14(17)19-15(21-16)18-11-2-3-12-13(8-11)24-9-23-12/h2-3,8,10H,4-7,9H2,1H3,(H,18,19,20,21)

InChI Key

QCCDMZXRRIFLBY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCO4)Cl

Origin of Product

United States

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